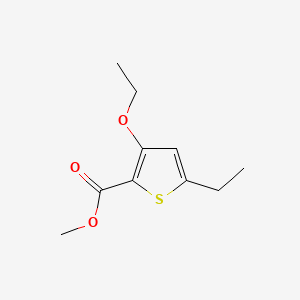
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethyl group, and a carboxylate ester group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate typically involves the reaction of 3-ethoxy-5-ethylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:
3-ethoxy-5-ethylthiophene-2-carboxylic acid+methanolsulfuric acidmethyl 3-ethoxy-5-ethylthiophene-2-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-ethoxy-2-thiophenecarboxylate
- Ethyl 3-ethoxy-5-ethylthiophene-2-carboxylate
- Methyl 3-methoxy-5-ethylthiophene-2-carboxylate
Uniqueness
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. The presence of both ethoxy and ethyl groups on the thiophene ring can affect its electronic distribution and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
181063-74-1 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.279 |
Nombre IUPAC |
methyl 3-ethoxy-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-4-7-6-8(13-5-2)9(14-7)10(11)12-3/h6H,4-5H2,1-3H3 |
Clave InChI |
SDJYLBDKHUJKTF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)OCC |
Sinónimos |
2-Thiophenecarboxylicacid,3-ethoxy-5-ethyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















